molecular formula C17H15N3O4 B2357295 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1172393-41-7

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2357295
M. Wt: 325.324
InChI Key: UYEASMXPAXOKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex process and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Synthesis and Functionalization

Compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea are synthesized through various chemical reactions, highlighting the diversity in synthetic chemistry. For instance, the benzoxazol-2-yl- substituent , found in related compounds, acts as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines, showcasing unique regioselectivity and the potential for diverse functionalization strategies (Lahm & Opatz, 2014). Moreover, novel methodologies for the construction of 3,4-dihydroisoquinolinone skeletons , a key structure in isoquinoline alkaloids, demonstrate innovative approaches to synthesize complex molecular architectures starting from simpler molecules (Berk Mujde, Sevil Özcan, & M. Balcı, 2011).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-16-6-1-10-7-11(2-4-13(10)20-16)18-17(22)19-12-3-5-14-15(8-12)24-9-23-14/h2-5,7-8H,1,6,9H2,(H,20,21)(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEASMXPAXOKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

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